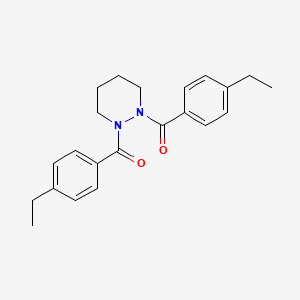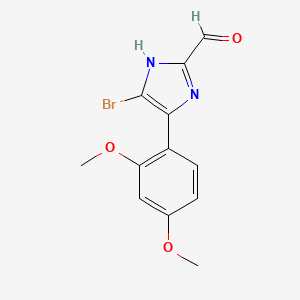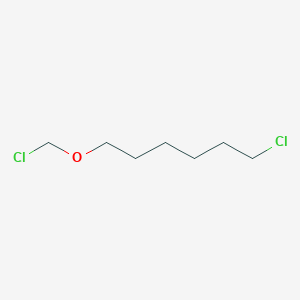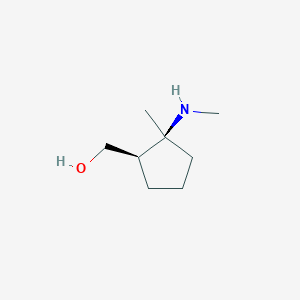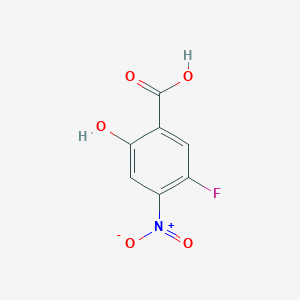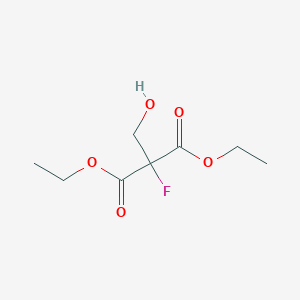
Diethyl 2-fluoro-2-(hydroxymethyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-fluoro-2-(hydroxymethyl)malonate is an organic compound with the molecular formula C8H13FO5 It is a fluorinated malonate ester, which means it contains a fluorine atom and two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-fluoro-2-(hydroxymethyl)malonate can be synthesized through various methods. One common approach involves the direct fluorination of diethyl malonate using fluorine gas. This method is advantageous due to its high selectivity and efficiency . The reaction typically requires controlled conditions, including low temperatures and the presence of a suitable solvent to ensure the safe handling of fluorine gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and minimize waste, adhering to principles of green chemistry. The use of continuous flow reactors and real-time reaction monitoring can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-fluoro-2-(hydroxymethyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Hydrolysis: The ester groups can be hydrolyzed to produce the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Substitution: Various substituted malonates.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-fluoro-2-(hydroxymethyl)malonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its role in drug development, especially in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl 2-fluoro-2-(hydroxymethyl)malonate involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity, leading to changes in metabolic stability and biological activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A non-fluorinated analog used in similar synthetic applications.
Diethyl fluoromalonate: Lacks the hydroxymethyl group but contains a fluorine atom.
Diethyl bis(hydroxymethyl)malonate: Contains two hydroxymethyl groups but no fluorine.
Uniqueness
Diethyl 2-fluoro-2-(hydroxymethyl)malonate is unique due to the presence of both a fluorine atom and a hydroxymethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
diethyl 2-fluoro-2-(hydroxymethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO5/c1-3-13-6(11)8(9,5-10)7(12)14-4-2/h10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRARFWKUWAYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)(C(=O)OCC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)

